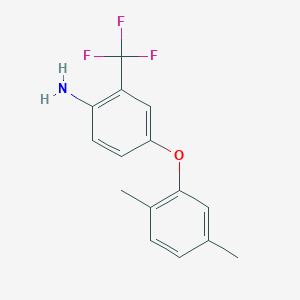

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a phenoxy group substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Etherification: The 2,5-dimethylphenol is then reacted with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base like sodium hydride to form the desired ether linkage.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it a valuable precursor in various synthetic pathways. The compound is particularly useful in the development of pharmaceuticals and agrochemicals where trifluoromethyl moieties are often incorporated for enhanced biological activity.

Biological Research

Investigations into Biological Activity

Research has indicated that this compound may exhibit potential biological activities. Studies have explored its interactions with biomolecules, focusing on its role as a bioactive compound in drug discovery. The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, which can modulate various biochemical pathways .

Medicinal Applications

Potential Therapeutic Properties

The compound has been investigated for its therapeutic potential, particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound in cancer therapy . Additionally, its structural characteristics may allow for modifications that enhance its efficacy as a pharmaceutical agent.

Industrial Applications

Development of Advanced Materials

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and coatings that require specific thermal and chemical resistance. The compound's role in material science is critical for developing products that meet stringent performance criteria in various industrial applications .

Table 1: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to synthesize complex organic molecules |

| Biology | Investigated for biological activity | Potential interactions with biomolecules |

| Medicine | Therapeutic properties | Anti-inflammatory and anticancer potential |

| Industry | Advanced materials development | Used in polymers and coatings requiring thermal/chemical resistance |

Case Study 1: Synthesis of Trifluoromethyl Amines

A recent study highlighted the use of this compound in synthesizing α-trifluoromethyl amines via biocatalytic methods. This approach demonstrated high yields (up to 99%) and enantioselectivity, showcasing the compound's utility in creating valuable intermediates for pharmaceuticals .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. These findings support further research into its mechanism of action and potential modifications to enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,5-Dimethylphenoxy)-2-chloroaniline: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

4-(2,5-Dimethylphenoxy)-2-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Biologische Aktivität

4-(2,5-Dimethylphenoxy)-2-(trifluoromethyl)aniline (CAS No. 946784-57-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C15H14F3NO

- Molecular Weight : 281.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated significant antiproliferative activity against HeLa and A549 cancer cell lines with IC50 values in the low micromolar range.

- A study reported that derivatives of similar structures inhibited tubulin polymerization, suggesting that this compound may exert its effects through interactions with microtubules, essential for cell division .

-

Antiviral Activity :

- Although primarily studied for its anticancer properties, there is emerging evidence that compounds within this chemical class exhibit antiviral activities. The structure-activity relationship (SAR) studies indicate that modifications to the aniline structure can enhance antiviral potency against specific viral targets .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 0.75 |

| A549 | 1.02 | |

| Other derivatives | HeLa | 10.0 |

| A549 | 16.0 |

Table 2: Structure-Activity Relationship (SAR)

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity |

| Dimethylphenoxy substitution | Enhances binding affinity |

| Aniline nitrogen atom | Critical for receptor interaction |

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on various aniline derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against cancer cell lines by promoting apoptosis through mitochondrial pathways . The study specifically highlighted the role of the dimethylphenoxy group in enhancing cellular uptake.

-

Antiviral Potential :

- Research into similar compounds indicated potential antiviral mechanisms through inhibition of viral replication processes. The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance interaction with viral proteins, suggesting a pathway for further exploration in antiviral drug development .

Eigenschaften

IUPAC Name |

4-(2,5-dimethylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-4-10(2)14(7-9)20-11-5-6-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVNLFNLFDISBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.